molecular formula C9H11NS B14602976 Methyl (1E)-N-phenylethanimidothioate CAS No. 58276-22-5

Methyl (1E)-N-phenylethanimidothioate

Cat. No.: B14602976
CAS No.: 58276-22-5
M. Wt: 165.26 g/mol
InChI Key: KOMKFRCXRUUIMV-UHFFFAOYSA-N
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Description

Methyl (1E)-N-phenylethanimidothioate is a thiourea derivative characterized by an (E)-configured imine group, a phenyl substituent, and a methyl thioester moiety. The (E)-stereochemistry at the imine bond likely influences its reactivity and stability compared to (Z)-isomers, as seen in related compounds like Methomyl .

Properties

CAS No.

58276-22-5

Molecular Formula

C9H11NS

Molecular Weight

165.26 g/mol

IUPAC Name

methyl N-phenylethanimidothioate

InChI

InChI=1S/C9H11NS/c1-8(11-2)10-9-6-4-3-5-7-9/h3-7H,1-2H3

InChI Key

KOMKFRCXRUUIMV-UHFFFAOYSA-N

Canonical SMILES

CC(=NC1=CC=CC=C1)SC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl (1E)-N-phenylethanimidothioate typically involves the reaction of phenyl isothiocyanate with methylamine. The reaction proceeds under mild conditions, usually at room temperature, and can be carried out in an organic solvent such as dichloromethane. The reaction mechanism involves the nucleophilic attack of the amine on the isothiocyanate, leading to the formation of the thioamide.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control of reaction conditions and higher yields. The use of automated reactors and optimized reaction parameters ensures the efficient production of the compound with minimal by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl (1E)-N-phenylethanimidothioate can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the thioamide group is replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids; typically carried out in an organic solvent at room temperature.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.

    Substitution: Halides, alkoxides; reactions can be carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Corresponding amine.

    Substitution: Various substituted thioamides depending on the nucleophile used.

Scientific Research Applications

Chemistry: Methyl (1E)-N-phenylethanimidothioate is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it a valuable intermediate in the preparation of heterocyclic compounds and other thioamide derivatives.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Thioamides are known to interact with various enzymes, and this compound is no exception. It has been investigated for its inhibitory effects on proteases and other thiol-containing enzymes.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Thioamide-containing compounds have been explored for their antimicrobial, antifungal, and anticancer properties. This compound is being studied for its potential therapeutic effects in these areas.

Industry: In the industrial sector, this compound is used as an intermediate in the production of agrochemicals and pharmaceuticals. Its reactivity and stability make it a valuable component in various chemical processes.

Mechanism of Action

The mechanism of action of Methyl (1E)-N-phenylethanimidothioate involves its interaction with thiol-containing enzymes. The thioamide group can form covalent bonds with the thiol groups of cysteine residues in enzymes, leading to the inhibition of enzyme activity. This interaction disrupts the normal function of the enzyme, which can result in various biological effects depending on the target enzyme.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between Methyl (1E)-N-phenylethanimidothioate and its analogs:

Compound Name Core Structure Key Substituents Isomerism Molecular Weight (g/mol) Applications/Notes
This compound Ethanimidothioate Phenyl, methyl thioester E ~179.25* Likely intermediate in synthesis
6-Mesityl-4-phenyl-3,6-dihydro-2H-1,3-thiazine-2-thione (1e) Thiazine-thione Mesityl, phenyl 326.10 Research chemical (30% yield)
2-(Dimethylamino)ethyl (1Z)-2-phenyl-N-(sulfooxy)ethanimidothioate (E18) Ethanimidothioate Sulfooxy, dimethylaminoethyl Z 382.41 Biochemical applications (inferred)
Methomyl (Methyl (1EZ)-N-[(methylcarbamoyl)oxy]ethanimidothioate) Ethanimidothioate Methylcarbamoyloxy EZ mix 162.20 Carbamate insecticide (e.g., Lannate)

*Calculated from formula C₉H₁₀NOS.

Key Observations:
  • Substituent Effects :

    • Electron-withdrawing groups (e.g., trifluoromethyl in 1f ) increase molecular weight and may enhance electrophilicity.
    • Bulky substituents (e.g., mesityl in 1e) reduce reaction yields (30%) due to steric hindrance during synthesis .
    • Polar groups (e.g., sulfooxy in E18 ) improve solubility in aqueous environments, contrasting with the hydrophobic phenyl group in the target compound.
  • Isomerism :

    • The (E)-configuration in this compound likely confers greater steric stability compared to (Z)-isomers like E18 . Methomyl’s EZ isomerism is critical for its pesticidal activity, as the (E)-form is more bioactive .
NMR Data:
  • 1e (Thiazine-thione) : Exhibits a broad singlet at δ 9.02 ppm (NH) and aromatic protons at δ 7.48–7.42 ppm .
  • Methomyl : Lacks aromatic protons but shows carbamoyloxy-related shifts (δ ~3.81 ppm for OCH₃ in analog 1g ).
  • Target Compound : Expected aromatic proton shifts near δ 7.5 ppm (similar to 1e) and a distinct methyl thioester signal at δ ~2.5–3.0 ppm.

Stability and Reactivity

  • Hydrolytic Stability :

    • Methomyl’s carbamoyloxy group is prone to hydrolysis, a key degradation pathway in environmental matrices .
    • The phenyl group in this compound may stabilize the molecule against hydrolysis compared to sulfooxy-containing E18 .
  • Thermal Stability :

    • Thiazine-thiones (e.g., 1e) exhibit moderate stability as yellow foams, while Methomyl degrades rapidly at high temperatures due to its carbamate linkage .

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